molecular formula C19H19NO2 B11406009 N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11406009
M. Wt: 293.4 g/mol
InChI Key: WVVUDTYRJZLXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is an acetamide derivative featuring a 5-methylbenzofuran moiety linked to a 4-ethylphenyl group via an acetamide bridge. The 5-methyl substitution on the benzofuran ring and the ethyl group on the phenyl moiety likely influence its physicochemical properties (e.g., lipophilicity, bioavailability) and target specificity, as seen in structurally related compounds .

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H19NO2/c1-3-14-5-7-16(8-6-14)20-19(21)11-15-12-22-18-9-4-13(2)10-17(15)18/h4-10,12H,3,11H2,1-2H3,(H,20,21)

InChI Key

WVVUDTYRJZLXNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced through the reaction of the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Substitution with Ethylphenyl Group: The final step involves the substitution of the benzofuran ring with the ethylphenyl group, which can be achieved through a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductNotes
Acidic HydrolysisConcentrated HCl, reflux2-(5-methyl-1-benzofuran-3-yl)acetic acid + 4-ethylanilineComplete cleavage of the amide bond .
Basic HydrolysisNaOH (aq.), heatSodium salt of acetic acid derivative + 4-ethylanilineRequires prolonged heating for full conversion .

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, supported by studies on analogous benzofuran acetamides .

Nucleophilic Substitution at the Amide Group

The nitrogen in the acetamide moiety can participate in substitution reactions:

ReagentConditionsProductYield
Alkyl Halides (e.g., CH₃I)K₂CO₃, DMF, 80°CN-alkylated derivatives~60–70%
Acyl Chlorides (e.g., AcCl)Pyridine, RTBis-acetamide derivatives~50%

Example :
Reaction with methyl iodide forms N-(4-ethylphenyl)-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide , confirmed via ¹H NMR (N-CH₃ signal at δ 3.28 ppm) .

Electrophilic Aromatic Substitution on the Benzofuran Ring

The benzofuran moiety undergoes electrophilic substitution, primarily at the 5-position due to methyl group activation:

ReactionReagent/ConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C5-methyl-2-nitro-1-benzofuran derivative
SulfonationSO₃/H₂SO₄, 50°C5-methyl-2-sulfo-1-benzofuran derivative

Outcome : Methyl groups enhance electron density, favoring nitration/sulfonation at position 2 or 4 of the benzofuran ring .

Oxidation:

  • Benzofuran Methyl Group : KMnO₄/H₂SO₄ oxidizes the 5-methyl group to a carboxylic acid, yielding 2-(5-carboxy-1-benzofuran-3-yl)-N-(4-ethylphenyl)acetamide .

  • Amide Group : H₂O₂/Fe²⁺ oxidizes the acetamide to a nitro compound (limited yield).

Reduction:

  • LiAlH₄ reduces the acetamide to N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)ethylamine .

Condensation and Cyclization

The compound participates in cyclocondensation with aldehydes:

ReagentProductApplication
Benzaldehyde (PhCHO)Quinazolinone derivativesAnticancer lead compounds
ThioureaThiazolidinone analogsAntimicrobial agents

Key Finding : Cyclization reactions are facilitated by the acetamide’s nitrogen, acting as a nucleophile .

Metal-Catalyzed Cross-Couplings

The benzofuran core supports palladium-catalyzed reactions:

Reaction TypeCatalyst/BaseProduct
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Biaryl-functionalized derivatives
Buchwald-Hartwig AminationPd(OAc)₂, XantphosN-aryl acetamides

Example : Suzuki coupling with arylboronic acids introduces substituents at the benzofuran’s 3-position .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Properties
Research has indicated that N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide exhibits potential therapeutic effects, particularly in the areas of anti-inflammatory and anticancer activities. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and modulate inflammatory pathways.

Case Study: Anticancer Activity

A study focusing on benzofuran derivatives demonstrated that this compound showed significant inhibition of lung adenocarcinoma (A549) cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. The compound's structure suggests it may interact with specific signaling pathways involved in cancer progression .

Biological Applications

Biochemical Probes
The compound may serve as a biochemical probe for studying various biological processes. Its unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity.

Chemical Research

Synthesis and Derivatives
The compound is utilized as a building block for synthesizing more complex molecules in organic chemistry. It can be modified to create derivatives with enhanced biological activities or different chemical properties.

Synthetic Pathways

The synthesis typically involves:

  • Formation of the Benzofuran Ring: Achieved through cyclization reactions.
  • Acetamide Group Introduction: Utilizing acetic anhydride or acetyl chloride.
  • Substitution Reactions: Electrophilic aromatic substitution introduces the ethyl and methyl groups.

Industrial Applications

Material Development
In industrial contexts, this compound may be used in the development of new materials or as an intermediate in pharmaceutical production. Its unique chemical properties make it suitable for creating specialized polymers or dyes.

Activity Type Observed Effect Reference
AnticancerSignificant inhibition of A549 cells
Anti-inflammatoryReduction in TNF-alpha levels

Synthesis Pathway Summary

Step Description
Formation of Benzofuran RingCyclization under acidic/basic conditions
Acetamide Group IntroductionAcylation using acetic anhydride or acetyl chloride
Substitution ReactionsElectrophilic aromatic substitution

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
  • Key Features : Contains a triazolyl-thio group and a pyridine substituent.
  • Activity : Acts as an allosteric agonist of the insect odorant receptor co-receptor (Orco), enhancing olfactory sensitivity .
  • Comparison : Unlike the target compound, VUAA1’s triazolyl-thio group and pyridine ring enhance its interaction with Orco’s hydrophobic binding pockets, a feature absent in the benzofuran-based target.
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
  • Key Features : Oxazole core with a sulfanyl linker and phenylethyl group.
  • Activity : Inhibits Wnt/β-catenin signaling by blocking β-catenin-TCF interactions, reducing pro-inflammatory cytokine production .
  • Comparison : The oxazole ring in iCRT3 facilitates β-catenin binding, whereas the target compound’s benzofuran may prioritize alternative targets (e.g., kinases or tubulin) .
Benzothiazole Acetamides (EP 3 348 550A1 Patent Compounds)
  • Key Features : Benzothiazole core with trifluoromethyl and methoxyphenyl substituents.
  • Activity : Patent claims suggest applications in oncology or inflammation, though specific mechanisms are undisclosed .
Anticancer Benzofuran Acetamides (4a-l, 5a-l)
  • Key Features : Substituted benzofuran cores with benzoyl/chlorobenzoyl groups.
  • Activity : Demonstrated cytotoxicity against cancer cell lines via tubulin polymerization inhibition or DNA intercalation .
  • Comparison : The target compound’s 5-methyl group may reduce steric hindrance compared to bulkier benzoyl substituents, improving membrane permeability.

Pharmacological and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target Activity Reference
Target Compound C₁₉H₁₉NO₂ 293.36 5-methylbenzofuran, 4-ethylphenyl N/A (Inferred: kinases) Hypothesized anticancer N/A
VUAA1 C₁₉H₂₂N₆OS 390.48 Triazolyl-thio, pyridine Orco receptor Olfactory agonist
iCRT3 C₂₂H₂₃N₃O₂S 393.50 Oxazole, sulfanyl linker β-catenin/TCF Wnt pathway inhibitor
EP 3 348 550A1 Derivatives C₁₆H₁₂F₃N₃O₂S (example) 367.35 (example) Benzothiazole, trifluoromethyl Undisclosed Patent: oncology/inflammation
Anticancer Benzofuran Acetamides (4a) C₂₄H₁₈ClNO₃ (example) 403.86 (example) Benzoyl, chlorobenzoyl Tubulin/DNA Cytotoxic

Structure-Activity Relationship (SAR) Insights

  • Benzofuran vs. Benzothiazole/Oxazole : Benzofuran’s planar structure may enhance DNA intercalation, while benzothiazole/oxazole rings improve metabolic resistance .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase stability but may reduce solubility .
    • Alkyl Groups (e.g., ethyl, methyl) : Enhance lipophilicity and blood-brain barrier penetration .
  • Linker Modifications : Sulfanyl (S-) linkers (as in iCRT3) improve flexibility and binding to shallow protein pockets compared to rigid acetamide bridges .

Biological Activity

N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on current research findings.

Chemical Structure and Synthesis

Chemical Structure :
The molecular formula of this compound is C19H19NO2, with a molecular weight of 293.4 g/mol. The compound features an acetamide group, a benzofuran moiety, and an ethyl-substituted phenyl group.

Synthesis :
The synthesis typically involves several steps:

  • Formation of the Benzofuran Ring : Achieved through cyclization reactions under acidic or basic conditions.
  • Acetamide Formation : The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
  • Electrophilic Aromatic Substitution : This step introduces the ethyl and methyl groups onto the aromatic rings.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, research on 5-arylbenzofuran neolignans has shown that certain derivatives possess cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .

Key Findings :

  • Cytotoxicity : Compounds derived from benzofuran structures have been shown to induce apoptosis in tumor cells, with mechanisms involving caspase activation and modulation of the Bax/Bcl-2 pathway .
  • Selectivity : Certain derivatives demonstrated higher selectivity towards tumor cells compared to normal cells, indicating their potential as safer therapeutic options .

Antimicrobial Activity

This compound and its analogs have also been evaluated for antimicrobial properties. Studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity Type
Compound A44MRSA
Compound B180Bacillus subtilis
Compound C11Staphylococcus warneri

These findings suggest that modifications in the structure can enhance antimicrobial efficacy, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of benzofuran derivatives. For example:

  • Hydroxyl Groups : The presence of phenolic hydroxyl groups has been linked to increased cytotoxicity against cancer cells.
  • Substituent Positioning : Variations in the positioning of substituents on the aromatic rings can lead to different biological outcomes, highlighting the importance of structural optimization in drug design .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated several benzofuran derivatives for their cytotoxic effects on HepG2 cells, revealing that certain compounds induced apoptosis through distinct signaling pathways, further supporting their potential use in cancer treatment .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of various synthesized compounds against MRSA and other pathogens, demonstrating significant inhibitory effects at non-cytotoxic concentrations .

Q & A

Basic Research Questions

Q. How can the structure of N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide be confirmed using spectroscopic methods?

  • Methodology :

  • IR spectroscopy : Identify characteristic absorption bands for the amide group (~3400 cm⁻¹ for N–H, ~1700 cm⁻¹ for C=O, and ~1665 cm⁻¹ for CONH).
  • ¹H NMR : Look for a singlet at δ 3.30 ppm (COCH₂) and a broad singlet at δ 10.00 ppm (NH, D₂O exchangeable). Aromatic protons in the benzofuran and ethylphenyl groups appear between δ 6.50–8.00 ppm.
  • 13C NMR/DEPT : Confirm primary (CH₃), secondary (CH₂), and quaternary carbons. For example, the acetamide carbonyl carbon appears at ~170 ppm, and aromatic carbons in benzofuran resonate between 100–160 ppm .

Q. What synthetic routes are reported for similar acetamide derivatives?

  • Methodology :

  • Reflux condensation : React 2-chloro-N-(substituted benzofuran-3-yl)acetamide with substituted amines in ethanol under reflux (e.g., 8–12 hours).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of acetamide intermediate to amine) and reaction temperature (70–80°C) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, with cisplatin as a positive control .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., DNA polymerase, profilin-like proteins). Validate with RMSD values ≤2.0 Å .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with acetamide NH, hydrophobic contacts with benzofuran methyl group) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Analog synthesis : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) substituents.
  • Bioassay comparison : Test analogs for IC₅₀ shifts in enzyme inhibition (e.g., ≥50% activity improvement with 4-Cl substitution) .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

  • Methodology :

  • Dose-response validation : Re-test conflicting compounds under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂).
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ < 30 minutes indicates rapid metabolism) .

Q. How can the compound’s pharmacokinetic properties be evaluated?

  • Methodology :

  • LogP determination : Use shake-flask method (octanol/water partition) or HPLC-derived retention times.
  • Plasma protein binding : Employ equilibrium dialysis (human serum albumin, 95% binding suggests limited bioavailability) .

Notes

  • Experimental details should prioritize peer-reviewed methodologies (e.g., Acta Pharm, J. Med. Chem.) .
  • For reproducibility, report reaction conditions (solvent, time, temperature) and analytical parameters (HPLC purity ≥95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.